molecular formula C15H19N3O2 B13682929 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile

5-(1-Boc-3-pyrrolidinyl)nicotinonitrile

Cat. No.: B13682929
M. Wt: 273.33 g/mol
InChI Key: VYBGSWJXRMNHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol It is a derivative of nicotinonitrile, featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then protected by the Boc group. The nicotinonitrile moiety is introduced through a series of reactions involving nitrile formation and subsequent coupling with the protected pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(1-Boc-3-pyrrolidinyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

5-(1-Boc-3-pyrrolidinyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protected pyrrolidine ring may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: The parent compound, lacking the Boc-protected pyrrolidine ring.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Boc-protected amines: Compounds with Boc-protected amine groups but different core structures.

Uniqueness

5-(1-Boc-3-pyrrolidinyl)nicotinonitrile is unique due to the combination of the Boc-protected pyrrolidine ring and the nicotinonitrile moiety. This structural feature imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 3-(5-cyanopyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)18-5-4-12(10-18)13-6-11(7-16)8-17-9-13/h6,8-9,12H,4-5,10H2,1-3H3

InChI Key

VYBGSWJXRMNHEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.